molecular formula C9H14ClN B14383814 3-Ethyl-4-methylaniline hydrochloride CAS No. 87986-23-0

3-Ethyl-4-methylaniline hydrochloride

Cat. No.: B14383814
CAS No.: 87986-23-0
M. Wt: 171.67 g/mol
InChI Key: IPVWTJALINKFOZ-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and methyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methylaniline hydrochloride can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrotoluene, followed by reduction to obtain 3-ethyl-4-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 3-ethyl-4-methylaniline with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

3-Ethyl-4-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methylaniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-methylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds .

Properties

CAS No.

87986-23-0

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

3-ethyl-4-methylaniline;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-3-8-6-9(10)5-4-7(8)2;/h4-6H,3,10H2,1-2H3;1H

InChI Key

IPVWTJALINKFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)C.Cl

Origin of Product

United States

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